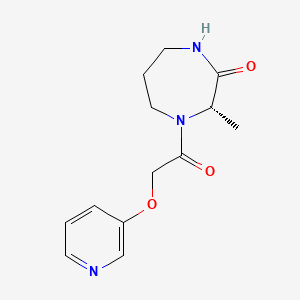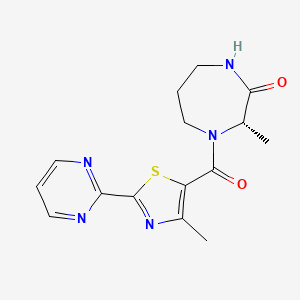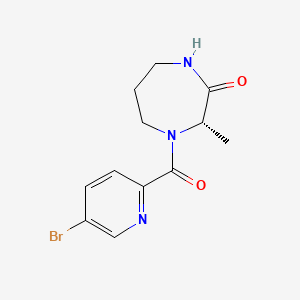
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one, also known as P3O, is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound belongs to the class of diazepanones, which have been shown to have a wide range of biological activities.
科学的研究の応用
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders. This compound has also been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy.
作用機序
The exact mechanism of action of (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the brain, and drugs that enhance its activity have been shown to have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. The compound has also been shown to increase the duration of pentobarbital-induced sleep, suggesting that it may have hypnotic effects as well. This compound has not been studied extensively in humans, so its effects on human physiology are not well understood.
実験室実験の利点と制限
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, so it may have unique properties that make it useful for research. The compound is also relatively easy to synthesize, making it readily available for use in experiments.
One limitation of this compound is that its effects on human physiology are not well understood, so caution should be taken when interpreting data from animal models. Additionally, this compound has not been studied extensively in vivo, so its pharmacokinetics and pharmacodynamics are not well understood.
将来の方向性
There are several potential future directions for research on (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Further studies are needed to determine the efficacy of this compound in humans and to understand its mechanism of action.
Another area of interest is the development of new compounds based on the structure of this compound. The diazepanone class of compounds has been shown to have a wide range of biological activities, so there is potential for the development of new compounds with novel properties.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in scientific research. The compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, and its mechanism of action is believed to involve positive allosteric modulation of the GABA receptor. Further studies are needed to determine the efficacy of this compound in humans and to explore its potential for the development of new compounds with novel properties.
合成法
The synthesis of (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one involves a multi-step process that begins with the reaction of 2-bromo-3-pyridinylacetic acid with tert-butyl carbamate to form an intermediate. This intermediate is then reacted with 3-methyl-1,4-diaminobutane to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of the compound with good purity.
特性
IUPAC Name |
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-13(18)15-6-3-7-16(10)12(17)9-19-11-4-2-5-14-8-11/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,15,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMHMMWVQBQTDI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)

![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)
![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)
![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)

![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)
![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)